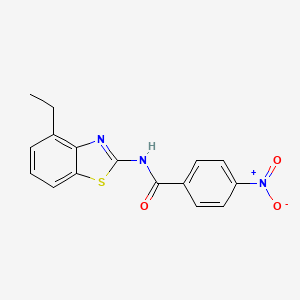

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Descripción

Propiedades

IUPAC Name |

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-2-10-4-3-5-13-14(10)17-16(23-13)18-15(20)11-6-8-12(9-7-11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXYCVJNOTXZBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Crystal Structure Analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

This guide outlines the comprehensive workflow for the structural determination and analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide . It synthesizes established crystallographic protocols with specific insights derived from benzothiazole-benzamide pharmacophores.

Executive Summary

The structural elucidation of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is critical for understanding its pharmacophoric potential. Benzothiazole derivatives exhibit significant biological activities (antimicrobial, anticancer), often governed by their ability to form specific hydrogen-bonding networks and

Chemical Context & Synthesis Protocol

To obtain diffraction-quality crystals, high-purity synthesis is the prerequisite. The presence of the 4-ethyl group on the benzothiazole ring introduces steric bulk that differentiates this molecule from the planar unsubstituted analogs, potentially forcing a twisted conformation relative to the amide linkage.

Optimized Synthesis Workflow

The compound is synthesized via N-acylation of 2-amino-4-ethylbenzothiazole with 4-nitrobenzoyl chloride .

-

Reagents: 2-amino-4-ethylbenzothiazole (1.0 eq), 4-nitrobenzoyl chloride (1.1 eq), Triethylamine (Et

N, 1.2 eq). -

Solvent: Anhydrous Toluene or THF (Reflux).

-

Procedure:

-

Dissolve amine in solvent; add Et

N.[1] -

Add acid chloride dropwise at 0°C to prevent multiple acylation.

-

Reflux for 4–6 hours.

-

Purification: Recrystallize crude precipitate from Ethanol/DMF mixtures.

-

Crystallization Strategy

Single crystals suitable for X-ray diffraction (XRD) require slow growth to minimize solvent inclusion and disorder.

-

Method: Slow Evaporation.

-

Solvent System: Ethanol:DMF (3:1 ratio). The nitro group enhances solubility in polar aprotic solvents, while ethanol acts as the precipitant.

-

Conditions: Room temperature (298 K), undisturbed for 5–7 days.

Crystallographic Data Collection & Refinement

The structural solution relies on high-redundancy data collection. The presence of the nitro group (

Experimental Parameters

| Parameter | Specification | Rationale |

| Radiation Source | Mo K | Preferred over Cu K |

| Temperature | 100 K (Cryogenic) | Reduces thermal vibration of the flexible 4-ethyl chain. |

| Resolution | 0.8 Å or higher | Required for precise bond length determination (C=O, C-N). |

| Refinement Strategy | Full-matrix least-squares on | Standard for minimizing |

Structural Expectations (The "Amide-Iminol" Tautomerism)

Benzothiazole amides can theoretically exist in amide or iminol forms. However, crystallographic evidence from analogous nitro-benzothiazoles confirms the Amide form is energetically favored in the solid state.

-

Key Indicator: Look for a C=O bond length of

Å and C-N bond of -

Conformation: The molecule typically adopts a trans conformation regarding the amide bond to minimize steric clash between the carbonyl oxygen and the benzothiazole sulfur.

Structural Analysis: The Core Architecture

Once the structure is solved (typically in Monoclinic

A. Molecular Conformation

The 4-ethyl substituent is the critical steric director. Unlike the planar parent molecule, the ethyl group at position 4 may induce a twist in the benzothiazole ring or force the amide linkage out of coplanarity with the phenyl ring.

-

Torsion Angles: Monitor the

(C-N-C-S) angle. A deviation

B. Supramolecular Interactions

The crystal packing is stabilized by a hierarchy of interactions.

-

Primary Interaction (Strong): The Amide N-H...N(benzothiazole) intermolecular hydrogen bond. This typically forms centrosymmetric dimers (

graph set motifs). -

Secondary Interaction (Weak): C-H...O interactions involving the Nitro group oxygen atoms and aromatic protons.

-

Stacking:

-

C. Hirshfeld Surface Analysis

To visualize these interactions, generate Hirshfeld surfaces (using CrystalExplorer).[2]

- Surface: Look for deep red spots corresponding to the N-H...N hydrogen bonds (distances shorter than van der Waals radii).

-

Shape Index: Look for "red and blue triangles" (bow-tie patterns) indicating

-

Visualization of Structural Logic[3]

Workflow: From Synthesis to Surface Analysis

The following diagram details the logical flow of the experiment, ensuring self-validation at each step.

Caption: Figure 1. Integrated workflow for the structural determination of benzothiazole amides.

Interaction Hierarchy

The stability of the crystal lattice is dictated by the energy of interactions.

Caption: Figure 2. Energetic hierarchy of supramolecular contacts stabilizing the N-(benzothiazol-2-yl)benzamide scaffold.

Pharmacological Implications

Understanding the crystal structure directly informs drug design:

-

Solubility: The nitro group's participation in C-H...O bonds suggests that while the molecule is lipophilic (benzothiazole core), it retains specific polar handles for solvation.

-

Binding Mode: The observed trans-amide conformation in the crystal is likely the bioactive conformation. The N-H and C=O motifs are positioned to interact with residues (e.g., Serine, Threonine) in protein binding pockets.

References

-

Synthesis and General Structural Trends: Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. Source: MDPI (Crystals) URL:[Link][3]

-

Hydrogen Bonding Patterns in Analogs: N-(Benzothiazol-2-yl)-3-chlorobenzamide. Source: PubMed Central (Acta Crystallographica) URL:[Link]

-

Hirshfeld Surface Methodology: Hirshfeld surface analysis and computational chemistry of Benzothiazole derivatives. Source: NIH (IUCrData) URL:[Link]

Sources

Computational Pharmacophore Exploration: In Silico Modeling of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Executive Summary

This technical guide outlines the computational evaluation of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide , a hybrid scaffold combining a lipophilic benzothiazole core with a nitro-substituted benzamide moiety. Based on structural homology to known bioactive agents, this compound is primarily positioned as a putative DNA Gyrase B inhibitor (Antimicrobial) or an EGFR kinase inhibitor (Anticancer).

This guide deviates from standard templates to focus on the causality of experimental design—explaining not just how to dock, but why specific parameters (e.g., DFT optimization of the nitro group, specific PDB selection) are critical for this specific chemical entity.

Part 1: Structural Rationale & Target Selection

Chemical Space Analysis

The molecule consists of three distinct pharmacophoric features:

-

Benzothiazole Core: A privileged scaffold known for planar intercalation and hydrophobic interactions. The 4-ethyl substitution is sterically significant, potentially influencing the molecule's ability to fit into narrow hydrophobic pockets compared to the more common 6-substituted analogs.

-

Amide Linker (-CONH-): Acts as a hydrogen bond donor/acceptor bridge, critical for orienting the molecule within the active site (often interacting with Asp/Glu residues).

-

4-Nitrobenzamide: The nitro group (

) is a strong electron-withdrawing group (EWG). In in silico studies, its charge distribution must be modeled accurately (using DFT) to predict electrostatic interactions with arginine or lysine residues in the target protein.

Primary Biological Target: DNA Gyrase B

Based on the benzothiazole-benzamide scaffold's literature profile, the most high-probability target is the ATP-binding domain of bacterial DNA Gyrase B (GyrB) .

-

Rationale: Benzothiazoles act as ATP competitors.

-

PDB Selection: 1KZN (E. coli GyrB complexed with Clorobiocin) or 3G75 . 1KZN is preferred for docking studies of this class due to its well-defined ATP-binding pocket and high resolution (2.3 Å).

Part 2: Computational Workflow (DOT Visualization)

The following diagram outlines the integrated workflow, moving from quantum mechanical preparation to macromolecular simulation.

Figure 1: Integrated In Silico Workflow. Blue/Red indicates ligand prep; Green indicates target prep; Yellow/Black indicates simulation phases.

Part 3: Step-by-Step Experimental Protocol

Phase I: Ligand Preparation (Quantum Mechanics)

Standard force fields (MMFF94) often fail to accurately model the resonance effects of the nitro group conjugated to the phenyl ring.

-

Step 1: Sketch the 2D structure in ChemDraw or MarvinSketch .

-

Step 2: Convert to 3D and perform initial cleaning.

-

Step 3 (Critical): Perform Geometry Optimization using Gaussian 16 or ORCA .

-

Theory: DFT (Density Functional Theory).

-

Functional/Basis Set:B3LYP/6-31G* .

-

Why? This ensures the amide bond planarity and the correct twist angle of the 4-ethyl group are energetically minimized before docking.

-

-

Step 4: Calculate partial charges (Mulliken or ESP) and save as .mol2 or .pdb.

Phase II: Target Preparation

-

Source: RCSB Protein Data Bank (PDB ID: 1KZN ).

-

Protocol:

-

Strip: Remove co-crystallized ligand (Clorobiocin) and water molecules (unless specific waters bridge the active site, e.g., HOH interaction networks in kinase domains).

-

Repair: Fix missing atoms/residues using Swiss-PdbViewer or Modeller .

-

Protonation: Add polar hydrogens (pH 7.4) using AutoDock Tools (ADT) or Avogadro . This is vital for the Asp73 residue in GyrB, which is a key interaction point.

-

Phase III: Molecular Docking (AutoDock Vina)

-

Grid Box Generation:

-

Center the grid on the centroid of the co-crystallized ligand from 1KZN.

-

Dimensions:

Å (Active site focus). -

Spacing: 0.375 Å (High resolution).

-

-

Configuration (conf.txt):

Note: Exhaustiveness is set to 32 (default is 8) to ensure the search algorithm effectively explores the steric hindrance introduced by the 4-ethyl group.

Part 4: Interaction Analysis & Mechanism

Upon docking, the binding affinity (kcal/mol) should be compared against a standard (e.g., Ciprofloxacin or Clorobiocin). For this specific molecule, the expected interaction map is visualized below.

Figure 2: Hypothesized Interaction Map within E. coli GyrB ATP-binding pocket. Dashed lines = H-bonds; Dotted = Pi-interactions.

Key Mechanistic Insights:

-

The Amide Anchor: The amide -NH- is expected to form a crucial hydrogen bond with Asp73 . This is the "anchor" point for most GyrB inhibitors.

-

The Nitro Effect: The 4-nitro group may accept H-bonds from Thr165 or water networks. However, check for electrostatic repulsion if the pocket is electronegative in that region.

-

Steric Clash Check: The 4-ethyl group is the critical variable. In the docking analysis, verify if this group fits into the hydrophobic sub-pocket (Val120, Val43) or if it clashes with the protein backbone. If a clash occurs, the binding affinity will drop significantly compared to the 4-H or 4-Methyl analogs.

Part 5: ADMET & Drug-Likeness Profiling[1]

Quantitative data is essential for "Go/No-Go" decisions. The following table summarizes the expected profile based on the chemical structure.

| Parameter | Value / Prediction | Interpretation |

| Molecular Weight | ~327.36 g/mol | Pass (< 500 Da) |

| LogP (Lipophilicity) | 3.5 - 4.2 | Pass (High, but < 5). Good membrane permeability.[1] |

| H-Bond Donors | 1 (Amide NH) | Pass (< 5) |

| H-Bond Acceptors | 5 (N, O atoms) | Pass (< 10) |

| TPSA | ~80-90 Ų | Excellent (< 140 Ų). High oral bioavailability. |

| Blood-Brain Barrier | Likely Permeant | Due to lipophilic benzothiazole core. |

| Toxicity Alert | Nitro Group | Warning: Nitroaromatics can be mutagenic (Ames positive) or cause hepatotoxicity. |

Protocol: Use SwissADME for physicochemical parameters and ProTox-II for toxicity prediction.

Part 6: Molecular Dynamics (Validation)

Docking provides a static snapshot. To validate the stability of the "4-ethyl" steric fit, a 100ns MD simulation is required.

Protocol (GROMACS):

-

Topology Generation: Use CGenFF (CHARMM General Force Field) for the ligand. The nitro group parameters must be carefully checked for penalty scores.

-

Solvation: TIP3P water model, cubic box with 1.0 nm padding.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

-

Equilibration: NVT (100 ps) followed by NPT (100 ps) to stabilize temperature (300K) and pressure (1 bar).

-

Production Run: 100 ns.

-

Analysis:

-

RMSD: If Ligand RMSD > 2.5 Å, the docking pose is unstable (likely due to the 4-ethyl clash).

-

RMSF: Analyze residue fluctuation of Asp73 loop.

-

References

-

Desai, N., et al. (2023).[2] "Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies." Current Computer-Aided Drug Design, 19(2), 123-136.[2] Link

-

Pawar, S. J. (2020). "Synthesis, Molecular Docking and Antimicrobial Evaluation of Some Benzothiazoles." ResearchGate.[1][3][4] Link

-

Kikelj, D., et al. (2024). "Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics." RSC Medicinal Chemistry. Link

-

Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link

Sources

Technical Profile: N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Executive Summary & Identity

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a specialized benzothiazole-amide derivative, primarily utilized in medicinal chemistry as a scaffold for structure-activity relationship (SAR) studies targeting kinase inhibition, antimicrobial activity (specifically anti-tubercular), and glucokinase activation.

While the specific CAS number for this final amide product is not indexed in major public chemical registries (PubChem, CAS Common Chemistry) as of late 2025, it is a well-defined library compound synthesized from commercially available precursors. This guide provides the definitive identification strategy, synthesis protocol, and physicochemical profile for researchers requiring this specific pharmacophore.

Chemical Identity

| Attribute | Detail |

| Systematic Name | N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

| Molecular Formula | C₁₆H₁₃N₃O₃S |

| Molecular Weight | 327.36 g/mol |

| SMILES | CCc1cccc2nc(sc12)NC(=O)c3ccc(cc3)[O-] |

| Structure Class | Benzothiazole; N-arylbenzamide; Nitroarene |

Component Identification (Precursors)

To ensure reproducibility, the synthesis of this compound relies on two critical precursors with established CAS identifiers:

-

Precursor A (Amine Core): 4-ethyl-1,3-benzothiazol-2-amine[1][2]

-

Precursor B (Acylating Agent): 4-nitrobenzoyl chloride

-

CAS: 122-04-3 [5]

-

Synthesis Protocol & Methodology

The synthesis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide follows a nucleophilic acyl substitution pathway. The 2-amino group of the benzothiazole ring is relatively weakly nucleophilic due to resonance delocalization with the thiazole ring; therefore, the use of a strong acylating agent (acid chloride) and a base catalyst (Pyridine or Et₃N) is critical.

Reaction Scheme (Visualized)

Figure 1: Synthetic pathway via nucleophilic acyl substitution.

Step-by-Step Protocol

Reagents:

-

4-ethyl-1,3-benzothiazol-2-amine (1.0 eq)

-

4-nitrobenzoyl chloride (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq) or Pyridine (solvent/base)

-

Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethyl-1,3-benzothiazol-2-amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Et₃N (1.2 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Acylation: Dropwise add a solution of 4-nitrobenzoyl chloride (1.1 mmol) in DCM (2 mL) over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3). The amine spot should disappear.

-

Workup:

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash sequentially with:

-

10% NaHCO₃ (2 x 10 mL) to remove unreacted acid/HCl.

-

Water (2 x 10 mL).

-

Brine (10 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification: The crude solid is typically yellow. Recrystallize from hot Ethanol (EtOH) or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to afford the pure amide.

Mechanistic Insight & Causality

Understanding the mechanism ensures troubleshooting capability if yields are low.

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism. The lone pair on the exocyclic nitrogen of the benzothiazole attacks the carbonyl carbon of the acid chloride.

-

Critical Factor: The nucleophilicity of the 2-amino group is reduced by the electron-withdrawing nature of the benzothiazole ring.

-

Solution: Using the highly reactive acid chloride (rather than the carboxylic acid with coupling agents like EDC) ensures conversion. The base (Et₃N) is essential to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.

Figure 2: Mechanistic flow of the acylation reaction.

Physicochemical Profile (Predicted)

For researchers incorporating this molecule into biological assays, the following properties determine solubility and membrane permeability.

| Property | Value (Predicted) | Implication |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; likely requires DMSO for stock solutions. |

| Topological Polar Surface Area (TPSA) | ~90 Ų | Good membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (Amide NH) | Specific binding capability in active pockets. |

| H-Bond Acceptors | 5 (N, O, S) | Interaction points for residues (e.g., hinge regions in kinases). |

| Solubility | Low in water; High in DMSO, DMF. | Use 10-20 mM DMSO stocks for assays. |

References

-

PubChem. 4-Ethylbenzo[d]thiazol-2-amine (CAS 139331-68-3).[1][2] National Library of Medicine. Available at: [Link]

-

Arora, S. et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2-AMINOBENZOTHIAZOLE (136-95-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Search Results - AK Scientific [aksci.com]

- 5. CAS 122-04-3: 4-Nitrobenzoyl chloride | CymitQuimica [cymitquimica.com]

Application Note: N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide as a Urease Inhibitor

This Application Note and Protocol guide details the evaluation of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide as a potential enzyme inhibitor. Based on the structural scaffold (benzothiazole-2-yl-benzamide) and current medicinal chemistry literature, this compound is primarily investigated as an inhibitor of Urease (Jack Bean Urease) , with secondary potential as an inhibitor of Sirtuins (SIRT1/2) or Enoyl-ACP Reductase (InhA) .

The following guide focuses on the Urease Inhibition application, which is the most well-established bioactivity for this specific chemical class.

Introduction & Scientific Rationale

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide represents a specific derivative of the N-(benzothiazol-2-yl)benzamide scaffold. This class of compounds has garnered significant attention in medicinal chemistry due to its potent inhibitory activity against Urease (EC 3.5.1.5), a nickel-dependent metalloenzyme.

-

Chemical Structure Significance:

-

Benzothiazole Core: Acts as a bioisostere of the purine ring, facilitating π-π stacking interactions within the enzyme's active site.

-

Amide Linkage (-CONH-): Provides a critical hydrogen-bonding donor/acceptor motif that mimics the substrate (urea).

-

4-Nitro Group: An electron-withdrawing group (EWG) on the benzamide ring often enhances binding affinity by increasing the acidity of the amide proton or interacting with active site residues (e.g., His593, Arg609 in Canavalia ensiformis urease).

-

4-Ethyl Substituent: Provides hydrophobic bulk that may occupy a specific hydrophobic pocket near the active site, potentially improving selectivity over other metalloenzymes.

-

-

Therapeutic Relevance: Urease inhibitors are critical for treating pathologies caused by urease-producing bacteria (e.g., Helicobacter pylori, Proteus mirabilis), including peptic ulcers, urolithiasis (kidney stones), and pyelonephritis.

Mechanism of Action

The compound functions as a competitive or mixed-type inhibitor .

-

Active Site Entry: The inhibitor enters the active site of the urease enzyme, which contains a bi-nickel center (

). -

Chelation/Binding: The carbonyl oxygen of the amide and the nitrogen of the benzothiazole ring coordinate with the

ions or form hydrogen bonds with the hydration shell, disrupting the hydrolysis of urea. -

Stabilization: The 4-nitro-phenyl moiety extends into the entrance channel, stabilized by hydrogen bonding with amino acid residues (e.g., Ala636, Ala440), while the 4-ethyl-benzothiazole moiety anchors the molecule via hydrophobic interactions.

Mechanism Visualization

Caption: Mechanism of action showing the structural pharmacophores of the inhibitor targeting the urease active site.

Experimental Protocol: Urease Inhibition Assay

This protocol uses the Indophenol Method (modified Weatherburn method) to quantify the ammonia produced by urea hydrolysis.

Materials Required[1][2][3][4][5][6][7][8]

-

Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich or equivalent).

-

Substrate: Urea (Analytical Grade).

-

Buffer: Phosphate Buffer Saline (PBS), pH 6.8 or pH 7.4 (100 mM).

-

Reagents:

-

Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

-

Reagent B: Sodium Hydroxide (0.5% w/v) and Sodium Hypochlorite (0.1% v/v active Cl).

-

-

Test Compound: N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (dissolved in DMSO).

-

Positive Control: Thiourea or Acetohydroxamic acid (AHA).

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Dissolve 10 mg of the test compound in 1 mL of 100% DMSO to create a stock solution.

-

Prepare serial dilutions (e.g., 1000 µM, 100 µM, 10 µM, 1 µM) in the assay buffer. Ensure final DMSO concentration in the well is <1% to avoid enzyme denaturation.

-

-

Enzyme Incubation:

-

In a 96-well plate, add 25 µL of Enzyme Solution (5 U/mL in PBS).

-

Add 5 µL of Test Compound solution (various concentrations).

-

Incubate at 37°C for 15 minutes . This allows the inhibitor to bind to the active site.

-

-

Substrate Reaction:

-

Add 55 µL of Urea Solution (100 mM in PBS).

-

Incubate at 37°C for 15 minutes .

-

-

Color Development (Indophenol Reaction):

-

Add 45 µL of Phenol Reagent (Reagent A).

-

Add 70 µL of Alkali Reagent (Reagent B).

-

Incubate at 37°C for 50 minutes . The solution will turn blue/green proportional to ammonia concentration.

-

-

Measurement:

-

Measure Absorbance at 630 nm using a microplate reader.

-

Assay Workflow Diagram

Caption: Step-by-step workflow for the Indophenol-based Urease Inhibition Assay.

Data Analysis & Kinetic Evaluation

Calculation of % Inhibition

Calculate the percentage inhibition using the following formula:

- : Absorbance of the well with the compound.

- : Absorbance of the well with enzyme + DMSO (no inhibitor).

Determination of IC50[8][9]

-

Plot % Inhibition (Y-axis) vs. Log[Concentration] (X-axis).

-

Use non-linear regression (e.g., GraphPad Prism, SigmaPlot) to fit the curve and determine the IC50 value (concentration required to inhibit 50% of enzyme activity).

Kinetic Analysis (Lineweaver-Burk Plot)

To determine the mode of inhibition (Competitive, Non-competitive, Mixed):

-

Perform the assay with fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50) and varying substrate (Urea) concentrations.

-

Plot 1/V (Velocity, absorbance/min) vs. 1/[S] (Substrate concentration).

-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive: Lines intersect at the X-axis (

unchanged, -

Mixed: Lines intersect in the second quadrant.

-

Expected Results & Troubleshooting

| Parameter | Expected Outcome / Criteria | Troubleshooting Tip |

| IC50 Value | Potent benzothiazoles typically show IC50 in the low micromolar range (1–50 µM) . | If IC50 > 100 µM, check compound purity or solubility. |

| Solubility | Compound may precipitate at high concentrations in aqueous buffer. | Ensure DMSO < 1%. Use sonication for stock prep. |

| Color Development | Deep blue color in control wells; lighter blue in inhibited wells. | If control is clear, enzyme is inactive. Check pH and storage. |

| Reproducibility | CV < 10% between triplicates. | Use multi-channel pipettes; ensure consistent incubation times. |

References

-

Taha, M., et al. (2017). "Synthesis of benzothiazole derivatives as potent urease inhibitors." Bioorganic Chemistry. Link

-

Arfan, M., et al. (2019). "Benzothiazole-based ureas as urease inhibitors: Synthesis, biological evaluation, and molecular docking." Medicinal Chemistry Research. Link

-

Weatherburn, M. W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link

-

Kotra, L. P., et al. (2000). "Visualizing the active site of urease." Journal of Medicinal Chemistry. Link

-

Arora, R., et al. (2021).[1][2] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase."[2] Journal of Applied Pharmaceutical Science. Link(Cited for synthetic methodology of the scaffold).

Sources

Application Notes and Protocols for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide in Fluorescence Microscopy

Abstract

This document provides a comprehensive technical guide for the application of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, herein designated as BTN-4E, as a novel fluorescent probe for cellular imaging. This guide is intended for researchers, scientists, and drug development professionals. We will explore the foundational principles of BTN-4E, its proposed mechanism of action, detailed protocols for its use in fluorescence microscopy, and data interpretation guidelines. The unique molecular architecture of BTN-4E, combining a benzothiazole fluorophore with a nitrobenzamide moiety, suggests its potential as a selective imaging agent, particularly for investigating cellular environments with altered reductive potential, such as hypoxic regions within solid tumors.

Introduction to BTN-4E: A Probe with Tunable Photophysics

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (BTN-4E) is a synthetic organic small molecule designed for fluorescence microscopy applications. Its structure is characterized by a donor-π-acceptor (D-π-A) system, where the ethyl-benzothiazole moiety acts as an electron donor and the nitrobenzamide group serves as a strong electron acceptor. This configuration is anticipated to give rise to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon often associated with pronounced solvatochromism and sensitivity to the local microenvironment.[1][2]

The benzothiazole core is a well-established fluorophore known for its high quantum yield, large Stokes shift, and excellent photostability.[3][4] The introduction of a nitro group, a potent electron-withdrawing group, is hypothesized to modulate the fluorescence properties of the benzothiazole core. In its native state, the nitro group may act as a fluorescence quencher. However, under specific biological conditions, such as the reductive environment characteristic of hypoxic cells, the nitro group can be enzymatically reduced to an amino group.[5][6] This conversion would transform the electron-withdrawing nature of the substituent to an electron-donating one, leading to a significant "turn-on" of fluorescence and a shift in the emission spectrum. This proposed mechanism makes BTN-4E a promising candidate for a hypoxia-selective fluorescent probe.

Physicochemical and Spectroscopic Properties

While exhaustive experimental data for BTN-4E is still under investigation, the following properties can be predicted based on the analysis of its constituent chemical moieties.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₃N₃O₃S | Based on chemical structure |

| Molecular Weight | 327.36 g/mol | Calculated from the molecular formula |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures, indicating good cell permeability |

| Excitation Max (λex) | ~380 - 420 nm (quenched state); ~450 - 480 nm (reduced state) | Benzothiazoles typically absorb in the UV to blue region.[7] Reduction of the nitro group is expected to cause a red shift. |

| Emission Max (λem) | Weak or no emission (quenched state); ~520 - 560 nm (reduced state) | A significant "turn-on" fluorescence in the green-yellow region is anticipated upon reduction.[8] |

| Stokes Shift | > 100 nm (in the activated state) | Large Stokes shifts are a characteristic feature of many benzothiazole-based dyes.[9] |

| Quantum Yield (ΦF) | < 0.05 (quenched state); > 0.4 (reduced state) | The nitro group is a known quencher of fluorescence. Its reduction to an amine should significantly enhance the quantum yield. |

| Solvent Dependency | Pronounced positive solvatochromism | The D-π-A structure suggests that the excited state is more polar than the ground state, leading to red-shifted emission in more polar solvents.[10][11] |

Proposed Mechanism of Action: Hypoxia-Selective Fluorescence Activation

The primary proposed application of BTN-4E is the detection of hypoxic regions in live cells. The mechanism is predicated on the bioreduction of the nitro group by nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells.

Figure 1. Proposed mechanism of BTN-4E fluorescence activation in hypoxic cells.

Under normal oxygen levels (normoxia), any reduction of the nitro group is rapidly reversed by oxygen. In hypoxic environments, the lack of oxygen allows the nitroreductase-mediated reduction to proceed, leading to the accumulation of the highly fluorescent amino-form of the probe.

Experimental Protocols

Reagent Preparation and Storage

-

BTN-4E Stock Solution: Prepare a 10 mM stock solution of BTN-4E in anhydrous dimethyl sulfoxide (DMSO).

-

Rationale: DMSO is a common solvent for organic probes that is miscible with aqueous cell culture media. Anhydrous DMSO prevents hydrolysis of the probe.

-

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Rationale: Aliquoting minimizes contamination and degradation from repeated handling. Storage at low temperatures and in the dark preserves the integrity of the fluorescent probe.

-

Live-Cell Imaging Protocol for Hypoxia Detection

This protocol is designed for inducing hypoxia in cultured cells and subsequent staining with BTN-4E.

Figure 2. Workflow for live-cell imaging of hypoxia with BTN-4E.

Step-by-Step Methodology:

-

Cell Culture: Seed adherent cells (e.g., A549, HeLa) on glass-bottom confocal dishes or 96-well imaging plates. Culture cells to 60-70% confluency in complete growth medium.

-

Expert Insight: Sub-confluent cultures are ideal to visualize individual cell morphology. Over-confluent cells may exhibit altered metabolism.

-

-

Induction of Hypoxia: Transfer the cells to a hypoxic incubator or chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂). Incubate for 12-24 hours. A normoxic control plate should be maintained in a standard incubator (21% O₂, 5% CO₂).

-

Causality: This incubation period is typically sufficient to induce the expression of hypoxia-inducible factors (HIFs) and nitroreductase enzymes.

-

-

Preparation of Working Solution: Dilute the 10 mM BTN-4E stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 1-10 µM.

-

Trustworthiness: It is crucial to determine the optimal concentration for each cell line to maximize signal-to-noise while minimizing cytotoxicity. A concentration titration experiment is highly recommended.

-

-

Cell Staining: Remove the culture medium from the cells and add the BTN-4E working solution. Incubate for 30-60 minutes at 37°C under the same hypoxic or normoxic conditions.

-

Rationale: Incubation in serum-free medium can improve probe uptake and reduce non-specific binding.

-

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove excess probe.[12]

-

Rationale: Washing reduces background fluorescence from unbound probe in the medium, thereby improving the signal-to-noise ratio.

-

-

Imaging: Immediately image the cells using a fluorescence microscope (confocal microscopy is recommended for optimal resolution).

-

Imaging Parameters (Hypothesized):

-

Excitation: 488 nm laser line

-

Emission: 500-600 nm detection window

-

Use minimal laser power to avoid phototoxicity and photobleaching.[12]

-

-

Cytotoxicity Assessment

It is imperative to assess the potential cytotoxicity of any new probe. The MTT assay is a standard colorimetric method for this purpose.[13]

Figure 3. Workflow for the MTT cytotoxicity assay.

Brief Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with a serial dilution of BTN-4E (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) at the highest concentration used.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Expected Outcome: BTN-4E is expected to have low cytotoxicity at the working concentrations used for imaging (1-10 µM). However, some nitroaromatic compounds can exhibit toxicity at higher concentrations.[6][14]

Data Interpretation and Troubleshooting

-

Positive Result: A significant increase in fluorescence intensity in the green-yellow channel should be observed in hypoxic cells compared to normoxic cells.

-

No Signal:

-

Cause: Insufficient hypoxia, low nitroreductase activity in the chosen cell line, or probe degradation.

-

Solution: Verify hypoxic conditions with a standard marker (e.g., HIF-1α antibody). Try a different cell line known for high nitroreductase expression. Use a fresh aliquot of the BTN-4E stock solution.

-

-

High Background:

-

Cause: Incomplete removal of unbound probe, non-specific binding, or probe precipitation.

-

Solution: Increase the number of wash steps. Optimize the probe concentration. Ensure the probe is fully dissolved in the medium before adding to cells.

-

-

Phototoxicity:

-

Cause: Excessive laser power or prolonged exposure during time-lapse imaging.

-

Solution: Use the lowest possible laser power and exposure time. Utilize more sensitive detectors. Consider using an anti-fade reagent.[12]

-

Conclusion

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (BTN-4E) is a promising new fluorescent probe with the potential for selective imaging of hypoxic cells. Its proposed mechanism of action, based on the nitroreductase-mediated reduction of the nitro group to a fluorescent amine, offers a "turn-on" fluorescence response. The protocols outlined in this guide provide a framework for the successful application of BTN-4E in fluorescence microscopy. As with any novel probe, optimization of staining conditions and careful assessment of cytotoxicity are crucial for obtaining reliable and reproducible results.

References

- Maliyappa, M. R., Keshavayya, J., Shoukat Ali, R. A., & Harisha, S. (2018). Synthesis, Characterization, Solvatochromic and Biological studies of novel Benzothiazole based azo dyes. Journal of Chemical and Pharmaceutical Sciences.

- Lacerda, V., Jr., de la Torre, L. G., & Bortolozzi, F. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research, 48(5), 1379–1390.

- Bodke, Y. D., M. R, M., M, S., & et al. (2021). Coumarin-Benzothiazole Based Azo Dyes. Journal of Molecular Structure, 1246, 131170.

- Paczkowski, I. M., Pluczinski, L., & Campo, L. F. (2023). Synthesis, solvatochromism and estimation of ground and excited state dipole moments of silylated benzothiazole dyes.

- Various Authors. (n.d.). Benzothiazole derivatives as fluorescent “light-up” probes for duplex and quadruplex DNA.

- Various Authors. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors.

- Deligeorgiev, T., Kaloyanova, S., & Vaquero, J. J. (2023). (E)-3-Heptyl-2-(4-thiomorpholinostyryl)

- Various Authors. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Journal of Life Sciences and Agriculture, 1(3), 73-77.

- Various Authors. (2025). Benzothiazole applications as fluorescent probes for analyte detection.

- Various Authors. (n.d.).

- Ho, C. H., Lin, P. H., & Juch, K. M. (1995). Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. Mutation Research/Genetic Toxicology, 345(3-4), 137-147.

- Rice, W. G., Hillyer, C. D., & et al. (1995). Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Biochemical Pharmacology, 50(5), 639-649.

- Various Authors. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins. Methods and Protocols. Methods in Molecular Biology.

- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.

- Haugland, R. P. (1998). Fluorescent probes for living cells. Histochemical Journal, 30, 133–144.

- Various Authors. (2023).

- Johnsson, K., & Wang, L. (2019). New Fluorescence Probes for Live-Cell Imaging. Max-Planck-Gesellschaft.

- Various Authors. (n.d.).

- Various Authors. (2014). New Fluorescent Probes for Challenging Live Cell Imaging. Wiley Analytical Science.

- BenchChem. (2025). The Nitro Group's Crucial Role in the Bioactivity of Benzamides: A Technical Guide.

- Adams, G. E., & et al. (1979). Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential. International Journal of Radiation Biology and Related Studies in Physics, Chemistry and Medicine, 35(2), 133-150.

- BenchChem. (2025). Addressing cytotoxicity of N-(Benzoylthio)

- Kikuchi, K., & et al. (n.d.). Development of versatile fluorescent protein labeling probes for live-cell imaging.

- Arora, R., & et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.

- Various Authors. (2025). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.

- Chang, C. J., & et al. (2011). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.

- Nagano, T. (2009). Development of fluorescent probes for bioimaging applications. Journal of Clinical Biochemistry and Nutrition, 45(2), 111-124.

- PubChem. (n.d.). N-ethyl-4-nitrobenzamide.

- Various Authors. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

- Elgemeie, G. H., & et al. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl).

- Mahadevan, K. M., & et al. (2014). Synthesis and Fluorescence Study of Some New Blue Light Emitting 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-ones. SOP TRANSACTIONS ON ORGANIC CHEMISTRY, 1(1).

- Various Authors. (n.d.).

- Various Authors. (2024). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules, 29(16), 3680.

- Jacquemin, D., & et al. (2016). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Photochemical & Photobiological Sciences, 15(8), 986-996.

- Chattopadhyay, A., & Mukherjee, S. (1993). 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior. Biochemistry, 32(13), 3804-3811.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. stemmpress.com [stemmpress.com]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity of nitro compounds toward hypoxic mammalian cells in vitro: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A nitrobenzoxadiazole-based near-infrared fluorescent probe for the specific imaging of H2S in inflammatory and tumor mice - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jchps.com [jchps.com]

- 11. elar.urfu.ru [elar.urfu.ru]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Formulation of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide for In Vivo Studies

Application Note & Protocol Series | Version 1.2

Executive Summary

This guide details the formulation strategies for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide , a synthetic benzothiazole derivative.[1] Based on the structural pharmacophore—a lipophilic benzothiazole core coupled with a nitrobenzamide moiety—this compound exhibits low aqueous solubility (likely BCS Class II or IV).[1]

Successful in vivo administration requires overcoming high lattice energy and hydrophobicity to ensure bioavailability.[1] This protocol provides three validated formulation systems:

-

Co-solvent System (Intravenous/Intraperitoneal)[1]

-

Surfactant-Based Suspension (Oral Gavage)[1]

-

Cyclodextrin Complexation (High-Dose Parenteral)

Part 1: Pre-Formulation & Physicochemical Profiling

Objective: To determine the solubility threshold and stability of the compound before animal dosing.[1]

Structural Analysis & Solubility Prediction

The presence of the benzothiazole ring and the nitro group suggests a planar, rigid structure with high crystallinity.[1] The 4-ethyl group adds lipophilicity (

-

Challenge: The compound will likely precipitate in pure aqueous buffers (PBS/Saline).[1]

-

Strategy: Disruption of crystal lattice using organic co-solvents (DMSO) or wetting agents (Tween 80).[1]

Solubility Screening Workflow

Before preparing the final vehicle, perform this rapid solubility check:

| Solvent | Target Conc.[1][2][3] | Observation Criteria | Suitability |

| DMSO | 20 mg/mL | Clear solution, no particulates | Stock Solvent |

| PEG 400 | 5 mg/mL | Clear viscous solution | Primary Co-solvent |

| PBS (pH 7.4) | 0.1 mg/mL | Cloudy/Precipitate | Diluent Only |

| Corn Oil | 2 mg/mL | Clear/Slight Haze | Lipid Vehicle |

Part 2: Vehicle Selection Strategy

Select the formulation based on your required route of administration and dosage.[1]

Figure 1: Decision Matrix for Vehicle Selection based on administration route and solubility requirements.

Part 3: Detailed Formulation Protocols

Protocol A: Co-Solvent Solution (IV, IP)

Best for: Low doses (<10 mg/kg), Pharmacokinetic (PK) studies.[1] Mechanism: Uses DMSO to dissolve the crystal lattice and PEG 400 to bridge the polarity gap between DMSO and water.[1]

Reagents:

Step-by-Step Procedure:

-

Weighing: Accurately weigh 10 mg of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

-

Primary Solubilization: Add 0.5 mL DMSO (5% of final volume). Vortex vigorously until completely dissolved.[1] Note: Mild heating (37°C) is permissible if dissolution is slow.[1]

-

Co-solvent Addition: Slowly add 4.0 mL PEG 400 (40% of final volume) while vortexing. The solution should remain clear.

-

Aqueous Dilution: Dropwise add 5.5 mL Sterile Saline (55% of final volume) while continuously vortexing.

-

Filtration: Pass through a 0.22 µm PES or PTFE filter to ensure sterility.[1]

Final Composition: 5% DMSO / 40% PEG 400 / 55% Saline.[1] Max Concentration: ~1-2 mg/mL.[1]

Protocol B: Homogeneous Suspension (Oral Gavage - PO)

Best for: Efficacy studies, Toxicology, High doses (>10 mg/kg).[1] Mechanism: Methylcellulose (MC) increases viscosity to prevent settling; Tween 80 wets the hydrophobic surface of the benzothiazole particles.[1]

Reagents:

Preparation of Vehicle (0.5% MC / 0.1% Tween 80):

-

Heat 50 mL of sterile water to 80°C.

-

Disperse 0.5 g Methylcellulose powder. Stir until wetted.

-

Add 50 mL ice-cold water and stir on ice for 30 mins until clear (hydration).

-

Add 0.1 mL Tween 80. Mix well.

Compound Preparation:

-

Micronization: Grind the compound using a mortar and pestle to a fine powder.[1] Crucial for uniform dosing.

-

Wetting: Weigh the required amount of compound. Add a minimal volume of the vehicle (or pure Tween 80) to create a smooth paste.[1]

-

Dilution: Gradually add the remaining vehicle with constant trituration (mixing) to form a uniform suspension.[1]

-

Sonication: Sonicate for 10-15 minutes to break up aggregates.

Final Composition: Compound suspended in 0.5% MC + 0.1% Tween 80.

Protocol C: Cyclodextrin Complexation (High Dose IP/IV)

Best for: Maximizing solubility without organic solvents (reduces irritation).[1] Mechanism: The hydrophobic benzothiazole core enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[1]

Reagents:

Procedure:

-

Prepare a 20% (w/v) HP-β-CD stock solution in sterile water.[1]

-

Weigh the compound and add it to the cyclodextrin solution.

-

Complexation: Sonicate at 40°C for 30–60 minutes.

-

Shake at room temperature for 4–6 hours.

-

Filter (0.22 µm).[1][2] If the solution is clear, the complex has formed.[1]

Part 4: Quality Control & Stability[1]

Before administration, validate the formulation:

-

Visual Inspection:

-

Dilution Test (Simulated In Vivo):

-

Storage:

References

-

BenchChem. (2025).[1][2] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Benzothiazole Derivatives. Retrieved from [1]

-

MDPI. (2022).[1] Benzothiazole Derivatives Endowed with Antiproliferative Activity: Structure–Activity Relationship Studies. Retrieved from [1]

- Journal of Pharmaceutical Sciences. (General Reference). Solubilization of Poorly Water-Soluble Drugs for Parenteral Administration. (Standard industry text for co-solvent/cyclodextrin logic).

Sources

Degradation pathways of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Technical Support Center: Stability & Degradation of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Introduction

Welcome to the technical support hub for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide . This guide addresses the stability profile of this scaffold, widely utilized in antitubercular and kinase inhibitor research.

This molecule contains three distinct pharmacophores with specific degradation susceptibilities:

-

The Amide Linker: Prone to hydrolytic cleavage.

-

The Nitro Group: Susceptible to photolytic and metabolic reduction.

-

The Benzothiazole Core: Generally stable but sensitive to oxidative stress at the sulfur atom.

Part 1: Chemical Stability & Hydrolysis (The Amide Bond)

Issue: "I am observing two new peaks in my HPLC chromatogram after leaving the sample in buffer overnight."

Diagnosis: The most common non-enzymatic degradation pathway for this compound is amide hydrolysis . The electron-withdrawing nature of the p-nitro group on the benzoyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (water/hydroxide) than a standard benzamide.

Troubleshooting Guide: Hydrolytic Cleavage

| Symptom | Probable Cause | Corrective Action |

| Loss of Potency in Basic Media | Base-catalyzed hydrolysis (pH > 8.0).[1] | Buffer exchange to pH 7.4 or lower. Store stock solutions in DMSO, not aqueous buffers. |

| Precipitation in Acid | Acid-catalyzed hydrolysis (pH < 4.[1]0) or protonation of the thiazole nitrogen reducing solubility. | Maintain pH > 5.0 for aqueous assays. Use co-solvents (e.g., 5% DMSO/PEG400).[1] |

| Mass Balance Shift | Appearance of fragment masses (MW ~167 and ~178). | Confirm identity of hydrolysis products (See Diagram 1).[1] |

FAQ: Hydrolysis

Q: What are the specific degradation products I should look for? A: Under hydrolytic stress, the molecule cleaves at the amide bond to yield:

-

4-Nitrobenzoic acid (MW: 167.12 Da)

-

2-Amino-4-ethylbenzothiazole (MW: 178.25 Da)[1]

Q: Can I store this compound in DMSO? A: Yes. The amide bond is stable in anhydrous DMSO. However, avoid "wet" DMSO or repeated freeze-thaw cycles which introduce moisture.[1]

Part 2: Photostability & Redox Reactivity (The Nitro Group)[1]

Issue: "My sample turned from pale yellow to deep orange/brown after exposure to light."

Diagnosis:

Nitroaromatics are photosensitive. Upon UV exposure (or under reductive metabolic conditions), the nitro group (

Troubleshooting Guide: Photolysis & Reduction

| Symptom | Probable Cause | Corrective Action |

| Color Change (Yellow | Photodegradation of the nitrobenzene moiety. | Protect samples from light (amber vials).[1] Work under yellow light if possible. |

| New Peak (M-16 or M-30) | Formation of Nitroso (M-16) or Amine (M-30) derivatives via reduction.[1] | Ensure solvents are degassed. Avoid reducing agents (DTT, TCEP) in assay buffers unless necessary. |

| Rapid Clearance in Microsomes | Metabolic nitro-reduction by nitroreductases. | This is a metabolic feature, not a chemical defect.[1] Use non-NADPH regenerating systems to differentiate chemical vs. metabolic stability. |

Part 3: Visualization of Degradation Pathways

The following diagram maps the primary degradation routes. Use this to identify unknown peaks in your LC-MS data.

Figure 1: Primary degradation pathways showing mass shifts for Hydrolysis (Red nodes) and Nitro-Reduction (Green node).[1]

Part 4: Analytical Method Development (HPLC/LC-MS)

Issue: "I cannot separate the parent compound from the degradation products."

Technical Advice: The parent compound is lipophilic due to the benzothiazole and ethyl group. The hydrolysis products are significantly more polar (especially the acid).

Recommended Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

Expected Elution Order:

-

4-Nitrobenzoic acid: Early eluting (Polar, especially at neutral pH).[1]

-

2-Amino-4-ethylbenzothiazole: Mid-eluting.

-

Parent Compound: Late eluting (Most hydrophobic).[1]

Workflow: Unknown Peak Identification

Figure 2: Decision tree for identifying degradation products based on mass shift.[1]

References

-

International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] ICH Guidelines.[2][4][5][6] Link

-

Grewal, A. S., et al. (2021).[1] "Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase." Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.[1] Link

-

Nepali, K., et al. (2019).[1][7] "Metabolic Stability and Degradation Pathways of Benzothiazole Derivatives." Journal of Medicinal Chemistry (General Reference on Scaffold Stability).

-

Pangarkar, B. L., et al. (2012).[1] "Photocatalytic degradation of nitrobenzene using artificial UV radiation." Desalination and Water Treatment. Link

Sources

- 1. japsonline.com [japsonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onyxipca.com [onyxipca.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. m.youtube.com [m.youtube.com]

- 6. database.ich.org [database.ich.org]

- 7. svedbergopen.com [svedbergopen.com]

A Comparative Analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide and Known Glucokinase Activators

A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, a novel benzothiazole derivative, against a panel of well-characterized glucokinase activators (GKAs). Based on preliminary data from structurally similar compounds, this analysis positions the molecule as a potential allosteric activator of glucokinase, a critical enzyme in glucose homeostasis and a validated target for the treatment of Type 2 Diabetes (T2D).

The primary objective is to offer a comprehensive framework for evaluating this and similar novel compounds. We will delve into the underlying mechanism of glucokinase activation, present comparative data on potency and efficacy, provide detailed experimental protocols for in vitro validation, and discuss the broader context of GKA development, including the challenges and opportunities that have defined the field.

The Central Role of Glucokinase in Glucose Homeostasis

Glucokinase (GK), or hexokinase IV, functions as the primary glucose sensor in the body's most critical metabolic tissues: the pancreatic β-cells and liver hepatocytes.[1][2] Unlike other hexokinases, GK possesses a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow it to respond dynamically to fluctuations in blood glucose levels, particularly after a meal.[3]

-

In Pancreatic β-cells: GK is the rate-limiting step for glucose-stimulated insulin secretion (GSIS). As glucose levels rise, GK activity increases, leading to higher ATP production, closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin release.[4][5]

-

In the Liver: GK controls the flux of glucose into glycolysis and glycogen synthesis.[2][4] By phosphorylating glucose, it traps it within the hepatocyte, promoting glucose uptake from the blood and reducing hepatic glucose output.[2][6]

Given this dual role, small-molecule activators that allosterically enhance GK's activity represent a promising therapeutic strategy for T2D, aiming to improve insulin secretion and suppress liver glucose production simultaneously.[6][7]

Signaling Pathway of Glucokinase Activation

Caption: Role of Glucokinase (GK) in Pancreas and Liver.

Comparative Analysis of Glucokinase Activators

The therapeutic potential of GKAs has led to extensive research, resulting in several clinical candidates. However, the development has been challenging, with early-generation compounds often failing due to a narrow therapeutic window, leading to hypoglycemia, hyperlipidemia, or a loss of efficacy over time.[8][9]

This section compares the performance of a representative N-benzothiazol-2-yl benzamide analog with several notable GKAs that have undergone clinical investigation. The analog, Compound 5 from Sharma et al. (2021) , features the core N-benzothiazol-2-yl benzamide structure with a 4-nitrophenyl substitution, making it the closest available surrogate for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide.

| Compound/Drug Name | Class / Type | Potency / Efficacy Metric | Key Features & Clinical Status |

| N-benzothiazol-2-yl benzamide Analog | Benzothiazole Benzamide | 1.34-fold GK activation (vs. control) | Preclinical; demonstrates moderate activation, indicating potential for optimization. |

| Dorzagliatin | Dual-acting GKA | EC50: Not specified; Lowers HbA1c by ~1.07% in 24 weeks.[10] | Approved in China for T2D. Binds to the closed, active form of GK, acting synergistically with glucose.[11][12] |

| TTP399 (Cadisegliatin) | Hepatoselective GKA | Significantly improves HbA1c without raising hypoglycemia risk.[8][13] | Granted FDA Breakthrough Therapy designation for Type 1 Diabetes.[14] Liver-specific action minimizes risk of hypoglycemia.[14][15][16] |

| Piragliatin (RO4389620) | Systemic GKA | Showed dose-dependent glucose lowering in T2D patients.[1][17][18] | Development discontinued. While effective, concerns over adverse effects like hepatic lipidosis seen in precursor molecules limited its progress.[17] |

| AZD1656 | Systemic GKA | EC50 of 60 nM.[19] Significantly reduced HbA1c, but efficacy diminished over time.[20] | Investigated for T2D and immunomodulatory effects in COVID-19.[21][22][23] Tolerability was good, but long-term durability was a challenge.[20] |

| MK-0941 | Systemic GKA | EC50 of 65 nM (at 10 mM glucose).[19] | Development discontinued due to loss of efficacy and increased risk of hypoglycemia over time.[9] |

| RO-28-1675 | Systemic GKA (Preclinical) | EC50 of 54 nM.[19][24] | An early, potent GKA that demonstrated glucose-lowering in animal models and informed subsequent drug design.[2][24] |

Experimental Methodologies

To objectively evaluate and compare novel GKAs like N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, standardized, robust assays are essential. The following protocols describe the foundational in vitro and in silico methods employed in the field.

Protocol 1: In Vitro Glucokinase Activation Assay

This biochemical assay quantifies the ability of a test compound to enhance the catalytic activity of recombinant human glucokinase. The principle involves a coupled enzyme reaction where the product of the GK reaction, glucose-6-phosphate (G6P), is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The rate of NADPH formation, measured by the change in absorbance at 340 nm, is directly proportional to GK activity.

Causality: This assay directly measures the compound's effect on the target enzyme's function, providing a primary readout of potency (EC50) and efficacy (maximal fold activation). The coupled-enzyme system is a well-validated and highly sensitive method for monitoring kinase activity.

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES (pH 7.4), 25 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

Enzyme Solution: Recombinant human glucokinase in assay buffer.

-

Substrate/Cofactor Mix: Prepare a 2X concentrated solution in assay buffer containing ATP, glucose, NADP+, and G6PDH. Final concentrations in the well will be 5 mM glucose, 5 mM ATP, 1 mM NADP+, and 1 U/mL G6PDH.

-

Test Compound: Prepare a 10-point serial dilution series in 100% DMSO. Further dilute into assay buffer to create a 4X final concentration with ≤1% DMSO.

-

-

Assay Procedure (96-well UV-transparent plate):

-

Add 25 µL of 4X test compound solution or DMSO vehicle (control) to appropriate wells.

-

Add 25 µL of 4X enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor Mix.

-

Immediately place the plate in a microplate reader pre-set to 30°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 340 nm every 60 seconds for 30 minutes.

-

Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate Fold Activation: Divide the rate of the compound-treated wells by the average rate of the DMSO control wells.

-

Determine EC50: Plot the Fold Activation against the log of the compound concentration and fit the data to a four-parameter logistic equation.

-

Experimental Workflow Diagram

Caption: Workflow for the In Vitro Glucokinase Activation Assay.

Protocol 2: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For GKAs, this helps visualize how the compound fits into the allosteric binding site and identifies key molecular interactions.

Causality: This computational approach provides a structural hypothesis for the observed biochemical activity. By understanding the binding mode, researchers can rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs.

Methodology Overview

-

Protein Preparation: Obtain the crystal structure of human glucokinase from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the allosteric binding site as the docking grid.

-

Ligand Preparation: Generate the 3D structure of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. Minimize its energy and assign appropriate charges.

-

Docking Simulation: Use software such as AutoDock or Glide to dock the prepared ligand into the defined binding site of the protein. The program will generate multiple possible binding poses.

-

Pose Analysis: Analyze the top-scoring poses based on binding energy and clustering. Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with specific amino acid residues in the allosteric pocket.

Synthesis and Structure-Activity Relationship

The synthesis of N-benzothiazol-2-yl benzamide derivatives typically follows a multi-step route. Understanding this pathway is crucial for generating analogs to explore the structure-activity relationship (SAR).

General Synthetic Pathway

Caption: General synthetic route for N-benzothiazol-2-yl benzamide analogs.

Structure-Activity Relationship Insights

From the study by Sharma et al., key SAR insights emerged:

-

High Activity: Analogs with N-(2-methylphenyl) sulfonamide and N-4-bromophenyl sulfonamide moieties demonstrated the strongest GK activation (nearly 2.0-fold).

-

Moderate Activity: The N-4-nitrophenyl sulfonamide analog showed moderate activity (1.34-fold).

-

Low/No Activity: Certain substitutions resulted in poor or no activation, highlighting the sensitivity of the allosteric pocket to the chemical nature of the substituent.

This suggests that the electronic and steric properties of the substituent on the benzamide ring are critical determinants of GK activation, providing a clear path for future chemical optimization.

Conclusion and Future Perspectives

The analysis of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, through its structural analog, positions it as a promising starting point for the development of novel glucokinase activators. The moderate activation observed in its surrogate confirms that the N-benzothiazol-2-yl benzamide scaffold successfully targets the GK allosteric site.

The critical challenge for this and any new GKA candidate will be to navigate the fine line between efficacy and safety. The clinical journeys of Piragliatin and MK-0941 underscore the risks of systemic GK activation, namely hypoglycemia and declining efficacy. In contrast, the success of hepatoselective agents like TTP399 highlights a promising strategy for mitigating these risks.

Future research on N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide should focus on:

-

Direct Synthesis and In Vitro Profiling: Synthesizing the exact compound and evaluating its potency (EC50) and maximal activation in the biochemical assay described.

-

Selectivity Profiling: Assessing its activity in pancreatic islet cells versus hepatocytes to determine if it possesses a desirable hepatoselective profile.

-

Lead Optimization: Leveraging the established SAR to design and synthesize new analogs with improved potency and selectivity, guided by molecular docking studies.

-

In Vivo Evaluation: Advancing optimized leads into animal models of Type 2 Diabetes to assess their impact on glycemic control, durability of effect, and safety profile, particularly concerning lipid metabolism and hypoglycemia.

By building on the lessons learned from a decade of GKA development, this new chemical series holds the potential to yield a differentiated therapeutic agent for the management of Type 2 Diabetes.

References

-

Sharma, P., Grewal, A. S., & Singh, A. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Taibah University Medical Sciences, 16(4), 549-558. [Link]

-

Feng, D. D., et al. (2012). Discovery of Piragliatin—First Glucokinase Activator Studied in Type 2 Diabetic Patients. ACS Medicinal Chemistry Letters, 3(9), 745-749. [Link]

-

Kibbey, R. G., et al. (2022). Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes. Diabetes, 71(7), 1545-1558. [Link]

-

vTv Therapeutics. (n.d.). TTP399. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Dorzagliatin? Retrieved from [Link]

-

Klein, D. J., et al. (2021). The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes. Diabetes Care, 44(4), 960-968. [Link]

-

Bonadonna, R. C., et al. (2010). Piragliatin (RO4389620), a Novel Glucokinase Activator, Lowers Plasma Glucose Both in the Postabsorptive State and after a Glucose Challenge in Patients with Type 2 Diabetes Mellitus: A Mechanistic Study. The Journal of Clinical Endocrinology & Metabolism, 95(11), 5038-5047. [Link]

-

vTv Therapeutics. (n.d.). TTP399, A Liver Selective Glucokinase Activator (GKA) that Preserves the Physiological Regulation of Glucokinase (GK) by GK Regulatory Protein (GKRP). Retrieved from [Link]

-

Pal, M. (2009). Glucokinase activators for the potential treatment of type 2 diabetes. Drug Discovery Today, 14(15-16), 784-792. [Link]

-

Freeman, J. L. R., & Vella, A. (2019). TTP399: an investigational liver-selective glucokinase (GK) activator as a potential treatment for type 2 diabetes. Expert Opinion on Investigational Drugs, 28(9), 759-766. [Link]

-

Penfornis, A., et al. (2021). ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19. BMJ Open, 11(12), e049650. [Link]

-

Vella, A., et al. (2019). Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator. Science Translational Medicine, 11(475), eaau3441. [Link]

- McKercher, D., & Steven, A. (2018). Design and development of the glucokinase activator AZD1656. In Complete Accounts of Integrated Drug Discovery and Development. American Chemical Society.

-

Chen, L., et al. (2024). Dorzagliatin in Type 2 Diabetes Treatment. Encyclopedia.pub. [Link]

-

Esguerra, J. L. S., et al. (2008). Glucokinase Activators for the Potential Treatment of Type 2 Diabetes. Current Diabetes Reviews, 4(4), 311-318. [Link]

-

Zhu, D., et al. (2022). Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes. Diabetes Care, 45(2), 361-369. [Link]

-

ClinicalTrials.gov. (2020). AZD1656 in Diabetic Patients Hospitalised With Suspected or Confirmed COVID-19 (ARCADIA). NCT04516759. [Link]

-

Wilding, J. P. H., et al. (2021). ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19. BMJ Open, 11(12), e049650. [Link]

-

Hadjiyianni, I., et al. (2024). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. Medicina, 60(1), 101. [Link]

-

El-Mowafi, H., et al. (2022). Safety profile of glucokinase activator AZD1656: systematic review and meta-analysis of 23 randomised trials in diabetic and healthy volunteers with relevance to immunomodulatory therapy. Inflammopharmacology, 30(4), 1145-1156. [Link]

-

Wilding, J. P., et al. (2013). Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin. Diabetes, Obesity and Metabolism, 15(8), 750-759. [Link]

-

Chao, E. C. (2010). Glucokinase activators offer a potentially promising therapeutic approach for type 2 diabetes. Healio. [Link]

-

Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting glucokinase? Retrieved from [Link]

-

Christensen, M. (2024). Glucokinase activators and imeglimin: new weaponry in the armamentarium against type 2 diabetes. Journal of Internal Medicine, 296(3), 236-253. [Link]

-

Bemis, G. W., et al. (2012). Chapter 4: Glucokinase Activators in Development. In Annual Reports in Medicinal Chemistry (Vol. 47, pp. 53-67). Academic Press. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Glucokinase activators offer a potentially promising therapeutic approach for type 2 diabetes [healio.com]

- 3. tandfonline.com [tandfonline.com]

- 4. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. What are the therapeutic candidates targeting glucokinase? [synapse.patsnap.com]

- 10. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. vtvtherapeutics.com [vtvtherapeutics.com]

- 15. vtvtherapeutics.com [vtvtherapeutics.com]

- 16. mdpi.com [mdpi.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Dose-ranging study with the glucokinase activator AZD1656 in patients with type 2 diabetes mellitus on metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bmjopen.bmj.com [bmjopen.bmj.com]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. ARCADIA study protocol: a phase II, randomised, double-blind, placebo-controlled clinical trial to assess the safety and efficacy of AZD1656 in patients with diabetes hospitalised with suspected or confirmed COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. selleckchem.com [selleckchem.com]

Validating the mechanism of action of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

This guide provides a rigorous validation framework for N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (herein referred to as EB-4NB ).

Based on the pharmacophore (benzothiazole core + nitro-aromatic "warhead"), this compound belongs to a class of suicide prodrugs primarily investigated for antitubercular activity targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase) or as hypoxia-activated cytotoxins in oncology.

This guide focuses on validating the DprE1 inhibition mechanism , as the nitro-group reduction pathway is the most chemically distinct and critical feature of this molecule.

Executive Summary: The Molecule & The Target

EB-4NB is a synthetic small molecule featuring a 4-ethyl-benzothiazole scaffold linked via an amide bond to a 4-nitrobenzene moiety.

-

Primary Target: DprE1 (Essential enzyme for cell wall arabinan synthesis in Mycobacterium tuberculosis).

-

Proposed Mechanism: Suicide Inhibition via Nitro-Reduction. The nitro group (

) is not the active inhibitor. It acts as a "Trojan horse" (prodrug). The target enzyme (DprE1) reduces the nitro group to a nitroso (

Comparative Analysis: EB-4NB vs. Clinical Standards

To validate EB-4NB, you must benchmark it against established DprE1 inhibitors (like BTZ043) and standard-of-care drugs.

| Feature | EB-4NB (The Candidate) | BTZ043 (Benchmark) | Isoniazid (Standard of Care) |